1-cycloheptyl-4-piperidinecarboxamide

描述

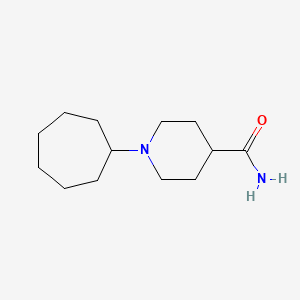

1-Cycloheptyl-4-piperidinecarboxamide is a piperidine derivative characterized by a cycloheptyl substituent at the 1-position of the piperidine ring and a carboxamide group at the 4-position. Its hydrochloride salt form, N-cycloheptyl-4-piperidinecarboxamide monohydrochloride, is documented in the literature (CAS data, see ).

属性

IUPAC Name |

1-cycloheptylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c14-13(16)11-7-9-15(10-8-11)12-5-3-1-2-4-6-12/h11-12H,1-10H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHSOCSCYQELRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCC(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparative Analysis with Similar Compounds

The following sections compare 1-cycloheptyl-4-piperidinecarboxamide with structurally related piperidinecarboxamide derivatives, focusing on substituent effects, physicochemical properties, and pharmacological implications.

Substituent Variations at the Piperidine Nitrogen

This compound

- Substituent : Cycloheptyl group at the 1-position.

- Its hydrochloride salt form likely mitigates solubility challenges .

N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide ()

- Substituent : Benzyl group at the 1-position.

- Impact : The benzyl substituent increases aromatic interactions, which could enhance binding affinity to hydrophobic targets. However, the methoxycarbonyl group at the 4-position may reduce hydrogen-bonding capacity compared to carboxamide .

1-Acetyl-4-piperidinecarboxamide ()

- Substituent : Acetyl group at the 1-position.

- This modification is common in prodrug strategies .

Functional Group Variations at the 4-Position

This compound

- Functional Group : Carboxamide.

- Impact : The carboxamide group provides hydrogen-bonding sites, enhancing interactions with biological targets such as enzymes or receptors.

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid ()

Physicochemical and Pharmacokinetic Properties

常见问题

Q. How can researchers design a robust synthesis pathway for 1-cycloheptyl-4-piperidinecarboxamide?

Methodological Answer: Synthesis typically involves coupling cycloheptylamine with activated piperidinecarboxamide intermediates. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane.

- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures.

- Reaction monitoring : Track progress via TLC (silica plates, UV visualization) or LC-MS for intermediate verification .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural elucidation : Use H/C NMR to confirm cycloheptyl and piperidine moieties; FT-IR for amide bond validation (C=O stretch ~1650 cm).

- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–260 nm.

- Physicochemical properties : Determine melting point (DSC) and solubility (shake-flask method in buffers/pH ranges relevant to biological assays) .

Q. How should researchers optimize solubility for in vitro assays?

Methodological Answer:

- Co-solvent systems : Test DMSO-water mixtures (≤5% DMSO) or cyclodextrin-based formulations.

- pH adjustment : Evaluate solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to mimic physiological conditions.

- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

- Analog synthesis : Modify the cycloheptyl group (e.g., substituents, ring size) and piperidine carboxamide (e.g., N-alkylation).

- Biological testing : Use standardized assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity.

- Data analysis : Apply multivariate regression models to identify critical pharmacophoric features .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay standardization : Replicate experiments under controlled conditions (e.g., cell line authentication, reagent batch consistency).

- Orthogonal validation : Use complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays).

- Meta-analysis : Compare datasets across studies, accounting for variables like compound purity and solvent effects .

Q. How can computational modeling enhance understanding of its mechanism of action?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., GPCRs or kinases).

- MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories (GROMACS/AMBER).

- QSAR models : Train machine learning algorithms on experimental data to predict novel derivatives’ bioactivity .

Q. What factorial design approaches optimize reaction yields during scale-up?

Methodological Answer:

- DOE (Design of Experiments) : Vary factors like temperature, solvent ratio, and catalyst loading using a 2 factorial design.

- Response surface methodology (RSM) : Identify optimal conditions via central composite designs.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How to assess compound stability under long-term storage and stress conditions?

Methodological Answer:

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.

- Analytical endpoints : Monitor degradation via HPLC-UV/MS; identify byproducts using high-resolution mass spectrometry.

- Kinetic modeling : Calculate shelf life using Arrhenius equations for thermal degradation .

Methodological Notes

- Data validation : Cross-reference experimental results with PubChem datasets (e.g., InChIKey: BAUYIZZGERVRHZ-UHFFFAOYSA-N) to ensure consistency .

- Ethical compliance : Adhere to non-therapeutic research guidelines; avoid in vivo testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。